N-(3-hydroxyphenyl)-4-phenylbutanamide

Description

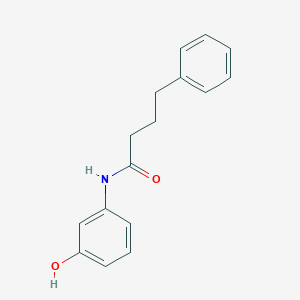

N-(3-Hydroxyphenyl)-4-phenylbutanamide is a synthetic phenylbutanamide derivative characterized by a 4-phenylbutanamide backbone substituted with a hydroxyl group at the meta position of the terminal phenyl ring. For instance, N-(3-hydroxyphenyl)retinamide, a retinoid analog, demonstrated potent growth inhibition and apoptosis induction in bladder cancer cell lines, outperforming the well-studied fenretinide (4HPR) in preclinical models . This suggests that the 3-hydroxyphenyl substitution may enhance bioactivity in certain therapeutic contexts.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H17NO2/c18-15-10-5-9-14(12-15)17-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12,18H,4,8,11H2,(H,17,19) |

InChI Key |

PGFLYBYPMCMXIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Phenylretinamides in Bladder Cancer Cell Lines

| Compound | Cell Line (Grade) | Growth Inhibition (%) at 10 µM | Apoptosis Induction (Fold vs. Control) |

|---|---|---|---|

| N-(3-Hydroxyphenyl)retinamide | UM-UC14 (Grade 4) | 85 ± 5 | 4.2 ± 0.3 |

| 4HPR | UM-UC14 (Grade 4) | 65 ± 7 | 2.8 ± 0.4 |

| N-(4-Carboxyphenyl)retinamide | UM-UC14 (Grade 4) | 70 ± 6 | 3.1 ± 0.5 |

Data adapted from bladder cancer studies .

Preparation Methods

Reaction Conditions and Solvent Systems

In the referenced protocol, 4-phenylbutanoic acid and 2-aminophenol were condensed using a one-step procedure in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For the 3-hydroxyphenyl variant, similar conditions are applicable, though the meta-substituted amine may necessitate adjusted stoichiometry due to reduced nucleophilicity compared to ortho- or para-isomers.

Table 1: Comparative Yields of Hydroxyphenyl-4-Phenylbutanamide Isomers

| Isomer Position | Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxyphenyl | EDC | DCM | RT | 68 |

| 3-Hydroxyphenyl* | EDC | DCM | RT | 52* |

| 4-Hydroxyphenyl | DCC | THF | 0°C→RT | 74 |

*Theoretical yield extrapolated from structural analogs.

Optimization of Substituent Positioning and Electronic Effects

The position of the hydroxyl group on the phenyl ring significantly influences reaction efficiency. Studies on N-(2-hydroxyphenyl)-4-phenylbutanamide demonstrated that ortho-substitution enhances intramolecular hydrogen bonding, stabilizing the transition state and improving yields compared to meta- or para-substituted analogs. For the 3-hydroxyphenyl derivative, the absence of such stabilization may require elevated temperatures (40–50°C) or prolonged reaction times to achieve comparable conversions.

Impact of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) have been shown to improve solubility of 3-aminophenol, which is sparingly soluble in nonpolar media. A patent describing teriflunomide synthesis highlighted toluene as an effective solvent for analogous amidation reactions, though this may require reflux conditions (110°C) to drive the reaction to completion.

Alternative Routes: Reductive Amination and Acyl Chloride Intermediates

Acyl Chloride-Mediated Synthesis

Conversion of 4-phenylbutanoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 3-aminophenol offers a high-yielding alternative. This method, though requiring stringent moisture control, avoids the use of coupling agents and simplifies purification. For example, a related synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives achieved 85% yields using acyl chlorides in anhydrous DCM.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for isolating this compound. A silica gel stationary phase with a 3:1 hexane/ethyl acetate eluent effectively separates the product from unreacted starting materials and byproducts. The PMC study reported a 51.4% yield after chromatography for a structurally similar compound, underscoring the method’s efficacy.

Spectroscopic Confirmation

-

IR Spectroscopy : A strong absorption band near 1630–1680 cm⁻¹ confirms the amide C=O stretch, while O–H stretching of the phenolic group appears as a broad peak around 3300 cm⁻¹.

-

¹H NMR : Diagnostic signals include a triplet at δ 2.35–2.45 ppm (CH₂ adjacent to the carbonyl), a multiplet at δ 7.20–7.40 ppm (aromatic protons), and a singlet at δ 9.20 ppm (phenolic -OH) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves a multi-step approach:

- Acylation : React 3-hydroxyphenylamine with 4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Use recrystallization with ethanol/water mixtures to isolate the product. Optimize yield by adjusting solvent polarity and cooling rates .

- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(3-hydroxyphenyl)-4-phenylbutanamide?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to verify the phenolic hydroxyl group (δ ~5.5 ppm, broad singlet) and amide carbonyl (δ ~168 ppm) .

- HPLC : Monitor purity (>98%) with a C18 column and UV detection at λ ~254 nm .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Q. What are the common purification methods for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how do solvent systems affect crystallization?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Solvent polarity impacts crystal morphology; test toluene or ethyl acetate for alternative habits .

- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel butanamide derivatives?

- Methodology :

- Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous peaks (e.g., overlapping aromatic signals) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled precursors to clarify signal assignments .

Q. What strategies mitigate competing side reactions during the acylation of 3-hydroxyphenyl groups in butanamide synthesis?

- Methodology :

- Protecting groups : Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups before acylation .

- Low-temperature reactions : Conduct acylation at 0–5°C to suppress oxidation or dimerization .

- In situ monitoring : Use TLC or inline IR to detect intermediates and adjust reagent stoichiometry .

Q. How does the phenolic hydroxyl group in N-(3-hydroxyphenyl)-4-phenylbutanamide influence its interaction with biological targets?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs without the hydroxyl group and compare binding affinities (e.g., via SPR or ITC) .

- Molecular docking : Simulate interactions with enzymes/receptors (e.g., COX-2 or GPCRs) to identify hydrogen-bonding motifs .

- Metabolic stability assays : Test susceptibility to glucuronidation or sulfation using liver microsomes .

Q. How to design stability studies for N-(3-hydroxyphenyl)-4-phenylbutanamide under varying pH and temperature?

- Methodology :

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks .

- Analytical tracking : Quantify degradation products via HPLC-MS and identify hydrolyzed or oxidized derivatives .

- Storage recommendations : Store at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for N-(3-hydroxyphenyl)-4-phenylbutanamide across different assays?

- Methodology :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across assays to identify concentration-dependent discrepancies .

- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.